1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
CAS No.: 2640973-75-5
Cat. No.: VC11850399
Molecular Formula: C17H19FN4O
Molecular Weight: 314.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640973-75-5 |
|---|---|
| Molecular Formula | C17H19FN4O |
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | 1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrazin-2-one |
| Standard InChI | InChI=1S/C17H19FN4O/c18-14-3-1-2-4-15(14)20-9-11-21(12-10-20)16-17(23)22(8-7-19-16)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
| Standard InChI Key | UTVAATUUKUARAM-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
| Canonical SMILES | C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Structural Features:
-
The compound contains a cyclopropyl group attached to a dihydropyrazinone core.
-
A piperazine ring is substituted with a 2-fluorophenyl group, contributing to its lipophilicity and potential for receptor binding.
Synthesis and Characterization
The synthesis of this compound likely involves:
-
Formation of the pyrazinone core through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
-
Introduction of the cyclopropyl group via alkylation or acylation reactions.
-
Substitution of the piperazine ring with a 2-fluorophenyl group using nucleophilic aromatic substitution.
Characterization techniques include:
-
NMR Spectroscopy (Proton and Carbon): Confirms the chemical environment of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Verifies molecular weight.
-
X-ray Crystallography: Provides detailed structural data, including bond angles and dihedral angles.
Pharmacological Potential
The compound's structure suggests it could interact with central nervous system (CNS) receptors due to:
-
The presence of the piperazine moiety, known for CNS activity.
-
The fluorophenyl group, which enhances receptor affinity by increasing hydrophobic interactions.
Potential Therapeutic Areas
While specific data on this compound's activity is unavailable, structurally related compounds are often investigated for:
-
Antidepressant or Anxiolytic Properties: Piperazine derivatives are common in psychotropic drugs.
-
Antiviral Activity: Fluorinated compounds have shown efficacy in inhibiting viral enzymes .
-
Anti-inflammatory Effects: Cyclopropane-containing molecules are explored for their ability to modulate inflammatory pathways .
Mechanism of Action
The compound may act as:
-
A receptor agonist/antagonist targeting serotonin or dopamine pathways.
-
A kinase inhibitor due to its pyrazinone core, which can mimic ATP binding in enzymes.
Comparative Analysis with Related Compounds
Limitations:
-
Lack of experimental data on its pharmacokinetics and toxicity.
-
Limited studies on its in vivo efficacy.
Future Research:
-
Conduct in vitro screening to evaluate receptor binding affinity.
-
Perform in vivo pharmacological studies to assess therapeutic potential.
-
Investigate its safety profile through cytotoxicity assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume